molecular formula C12H10BrNO3 B11777829 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile

3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile

Cat. No.: B11777829
M. Wt: 296.12 g/mol
InChI Key: AVKNYTYIQPIHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile is an organic compound that belongs to the class of benzonitriles This compound is characterized by the presence of a bromine atom, an ethoxy group, and an oxetane ring attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 5-ethoxybenzonitrile followed by the introduction of the oxetane ring through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Hydrolysis: The oxetane ring can be hydrolyzed under acidic or basic conditions to yield corresponding diols.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in ether or alcohol solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted benzonitriles with various functional groups.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of debrominated benzonitriles or corresponding amines.

Scientific Research Applications

3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring and bromine atom play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound may inhibit or activate specific enzymes, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2H-oxet-2-one: A compound with a similar oxetane ring structure.

    5-(6-Amino-9H-purin-9-yl)-2-(2H-oxet-2-yl)oxolan-3-ol: A compound with a similar oxetane ring and purine structure.

Uniqueness

3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile is unique due to the combination of its bromine atom, ethoxy group, and oxetane ring attached to a benzonitrile core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

2-bromo-5-ethoxy-3-(2H-oxet-2-yloxy)benzonitrile

InChI

InChI=1S/C12H10BrNO3/c1-2-15-9-5-8(7-14)12(13)10(6-9)17-11-3-4-16-11/h3-6,11H,2H2,1H3

InChI Key

AVKNYTYIQPIHLY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)OC2C=CO2)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.